
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as LY2183240, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of cyclobutyl amides and has been found to have significant effects on the central nervous system.
作用機序
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide acts as an antagonist at the metabotropic glutamate receptor 2 (mGlu2), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. By blocking this receptor, this compound can modulate the activity of certain neurotransmitters and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on the central nervous system and can modulate the activity of certain neurotransmitters, such as dopamine and serotonin. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
実験室実験の利点と制限
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments, including its potency, selectivity, and specificity for the mGlu2 receptor. However, it also has some limitations, including its complex synthesis method and potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide, including:
1. Further studies on its potential therapeutic applications in various diseases, such as Alzheimer's disease, depression, and anxiety.
2. Exploration of its effects on other neurotransmitter systems and receptors.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential side effects and toxicity in humans.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of neurotransmitter activity by blocking the mGlu2 receptor. Despite its complex synthesis method and potential toxicity at high doses, it has several advantages for lab experiments and has several future directions for research.
合成法
The synthesis of N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutyl ring, and the introduction of the amide group. The overall process is complex and requires expertise in organic chemistry. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, depression, and anxiety. It has been found to have significant effects on the central nervous system and can modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
特性
IUPAC Name |
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,10-4-6-13(19-3)7-5-10)14(18)16-11-8-12(17)9-11/h4-7,11-12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUGDTUAMAMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)NC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7337761.png)
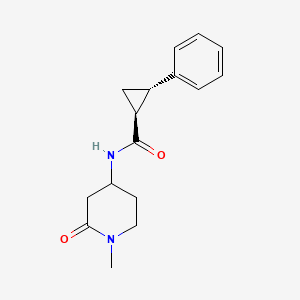
![N-cyclopropyl-N-[[1-[(1S,2S)-2-phenylcyclopropanecarbonyl]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B7337769.png)
![(2R,3S)-2-[1-(2-cyclohexyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7337781.png)
![(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7337789.png)
![2-(3,5-difluoroanilino)-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7337792.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)
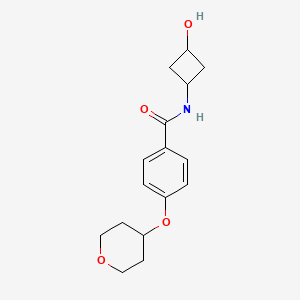
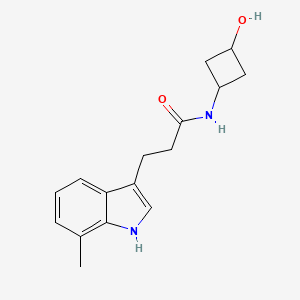
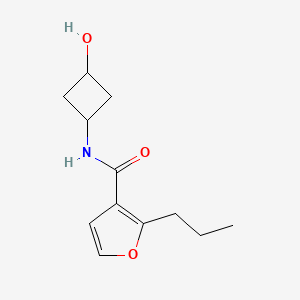
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)
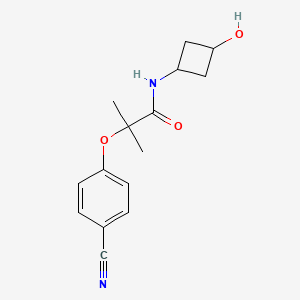
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
